3-Methoxy-N,N-dimethylaniline
Overview
Description
3-Methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a methoxy group is attached to the benzene ring. This compound is known for its pale yellow to yellow liquid form and is used in various chemical applications .
Mechanism of Action
Target of Action
3-Methoxy-N,N-dimethylaniline is a phenyl amide with antineoplastic and antibacterial properties . .
Mode of Action
It is suggested that the compound interacts with its targets to exert its antineoplastic and antibacterial effects .
Biochemical Pathways
It is known that the compound can be used to produce c20h19no4
Result of Action
As a phenyl amide with antineoplastic and antibacterial properties, it is likely to have effects on cell growth and proliferation .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other substances. It is also important to note that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-N,N-dimethylaniline can be synthesized through several methods. One common method involves the methylation of 3-methoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Methoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound has been studied for its potential antineoplastic and antibacterial properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the methoxy group.
3-Methoxyaniline: Similar structure but lacks the dimethylamino group.
N-Methyl-m-anisidine: Similar structure with one methyl group on the nitrogen.
Uniqueness
3-Methoxy-N,N-dimethylaniline is unique due to the presence of both the methoxy group and the dimethylamino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYHVSKDHLMMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166337 | |
Record name | 3-Methoxy-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15799-79-8 | |
Record name | 3-Methoxy-N,N-dimethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to study 3-Methoxy-N,N-dimethylaniline in this research and what molecular information can be gained from them?
A1: The researchers used Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound []. FT-IR spectroscopy identifies characteristic molecular vibrations induced by the absorption of infrared light, providing insights into the functional groups present in the molecule. FT-Raman spectroscopy, on the other hand, analyzes the scattering of light by vibrating molecules, offering complementary information about the molecule's vibrational modes. By combining these techniques, researchers gain a comprehensive understanding of the molecule's vibrational behavior, which is crucial for structural characterization and understanding its potential interactions with other molecules.
Q2: How did the researchers use computational chemistry to study this compound?
A2: The researchers employed density functional theory (DFT) calculations using the B3LYP functional with 6-31G and 6-311++G(d) basis sets to model this compound []. This computational method allowed them to predict the molecule's optimized geometry (bond lengths, bond angles), vibrational frequencies, and other electronic properties like HOMO-LUMO energies and molecular electrostatic potential (MEP). Comparing these calculated values with the experimental results from FT-IR and FT-Raman spectra, the researchers could validate the accuracy of their theoretical model and gain deeper insights into the structure and reactivity of this compound.
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